molecular formula C5H2Br2N2O2 B100588 2,3-Dibromo-5-nitropyridine CAS No. 15862-36-9

2,3-Dibromo-5-nitropyridine

Cat. No.: B100588
CAS No.: 15862-36-9
M. Wt: 281.89 g/mol
InChI Key: BPMGYPAEPOYAMW-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H2Br2N2O2 and its molecular weight is 281.89 g/mol. The purity is usually 95%.
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Scientific Research Applications

Activation of Cysteine in Peptides

2,2′-Dithiobis(5-nitropyridine), a related compound, has shown effectiveness in activating the thiol function of cysteine in peptides. This has been particularly useful in asymmetric disulfide formation, demonstrating its potential in peptide synthesis and modification (Rabanal, DeGrado, & Dutton, 1996).

Vibrational Spectral Studies and Molecular Stability

Studies on similar compounds, like 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine, have involved vibrational spectral analysis and molecular stability assessments. This involves computational methods like density functional theory, providing insights into the electronic properties and reactivity of these molecules (Balachandran, Lakshmi, & Janaki, 2012).

Conformational and Molecular Structural Analysis

Quantum chemical studies have been conducted on related compounds, such as 2-Amino-3-bromo-5-nitropyridine. These studies provide detailed information on molecular structure, electronic characteristics, and vibrational features. They also explore the potential biological activity and non-linear optical behavior of these compounds (Abraham, Prasana, & Muthu, 2017).

Application in Nonlinear Optics

Compounds like 2-amino-5-nitropyridine have been used in the design of noncentrosymmetric crystals for nonlinear optics. Such studies explore the potential of these compounds in creating materials with enhanced quadratic nonlinear optical properties (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).

Spectrophotometric Determination in Biological Samples

The derivative 2,2′-dithiobis-(5-nitropyridine) has been utilized for the spectrophotometric determination of simple sulfhydryl compounds in biological samples. This highlights its potential application in biochemical analysis (Swatditat & Tsen, 1972).

Safety and Hazards

The compound has been classified as a hazard under the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2,3-dibromo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMGYPAEPOYAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360894
Record name 2,3-dibromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-36-9
Record name 2,3-Dibromo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dibromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-nitropyridin-2-ol, POBr3 and PBr3 was heated at 120° C. for 3.5 h. The crude mixture was poured into a mixture of ice and water and extracted with DCM. The crude mixture was purified by flash chromatography over SiO2 eluting with hexane/ethyl acetate mixtures affording 2.63 g (yield 73%) of the expected product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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